methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide
Overview
Description
Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide is a chemical compound that has garnered significant scientific interest due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrrolopyridine ring system. It is synthesized through a multistep process that involves the use of various reagents and catalysts. In
Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Pathways and Derivatives : The synthesis of various pyrrolopyridine and pyrrole derivatives demonstrates the chemical versatility of this class. For instance, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and its derivatives involves multiple steps including cyclization and hydrolysis processes, showcasing the adaptability of these compounds for generating diverse molecular structures for further research applications (Bencková & Krutošíková, 1997).
Reactions with Active Methylene Compounds : Another study highlighted the fluorescence properties of new 2-pyrone derivatives obtained from reactions of 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles with active methylene compounds. This finding is significant for developing fluorescent materials and understanding the electronic properties of these compounds (Mizuyama et al., 2008).
Potential Applications in Drug Discovery
Antimicrobial Activity : Compounds within this family have been evaluated for their antimicrobial properties, offering a foundation for developing new therapeutic agents. For example, novel pyrrole chalcone derivatives have shown significant antimicrobial activities, suggesting their potential as leads for antimicrobial drug development (Hublikar et al., 2019).
Xanthine Oxidase Inhibition : The synthesis and analysis of pyrrolopyridine derivatives for xanthine oxidase inhibitory activity highlight the potential of these compounds in treating diseases associated with oxidative stress and reactive oxygen species, such as gout and cardiovascular diseases (Schneller et al., 1978).
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGDKXNIMBJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)NC2=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide | |
CAS RN |
1788054-72-7 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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